Ring Size Expansion from Piperidine to Azepane Confers 3-Fold Higher σ1 Receptor Affinity and >3-Fold Improved σ2 Selectivity
In a direct head-to-head comparison within an otherwise identical spirocyclic tetrahydropyran scaffold, the azepane-containing ligand (23a) exhibited a σ1 receptor binding affinity Ki of 0.42 nM, representing a 2.9-fold improvement over the corresponding piperidine-containing ligand (5a) with a Ki of 1.2 nM [1]. Furthermore, selectivity over the σ2 receptor subtype increased from 45-fold for the piperidine analog to 150-fold for the azepane analog—a 3.3-fold enhancement in receptor subtype discrimination [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki) and σ2 receptor selectivity |
|---|---|
| Target Compound Data | Azepane-containing spirocyclic ligand 23a: Ki(σ1) = 0.42 nM; σ2 selectivity = 150-fold |
| Comparator Or Baseline | Piperidine-containing spirocyclic ligand 5a: Ki(σ1) = 1.2 nM; σ2 selectivity = 45-fold |
| Quantified Difference | 2.9-fold lower Ki (higher affinity); 3.3-fold improved selectivity |
| Conditions | Radioligand competitive binding assays using recombinant σ1 and σ2 receptors |
Why This Matters
This direct evidence demonstrates that the seven-membered azepane ring confers quantitatively superior target engagement and subtype discrimination compared to the six-membered piperidine counterpart, making azepan-3-ol the preferred scaffold choice for σ1 receptor-targeted drug discovery programs where affinity and selectivity are critical procurement criteria.
- [1] Bunk, R., Schörk, N., Schepmann, D., & Wünsch, B. (2024). Synthesis and structure-affinity relationships of spirocyclic σ1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 279, 116884. View Source
